molecular formula C19H20N2O3 B3039005 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one CAS No. 947018-65-7

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one

Cat. No.: B3039005
CAS No.: 947018-65-7
M. Wt: 324.4 g/mol
InChI Key: SDQBLUPKQWJPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one is a synthetic organic compound with the molecular formula C19H20N2O3 It is characterized by its quinolinone core structure, which is substituted with methoxy groups at the 6 and 7 positions, and an amino-methyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Pomeranz–Fritsch cyclization, which involves the reaction of an aniline derivative with an aldehyde under acidic conditions to form the quinoline ring system.

    Amino-Methylation: The final step involves the introduction of the amino-methyl group. This can be accomplished by reacting the intermediate compound with 4-methylphenylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinolinone compounds with hydrogenated functional groups.

    Substitution: Substituted quinolinone derivatives with various functional groups replacing the methoxy or amino-methyl groups.

Scientific Research Applications

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline: A similar compound with a tetrahydroquinoline core structure.

    4-Methylphenylamine: A related compound with a similar amino-methyl group but lacking the quinolinone core.

    Quinolinone Derivatives: Various derivatives of quinolinone with different substituents at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its methoxy and amino-methyl substituents provide unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-3-[(4-methylanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-4-6-15(7-5-12)20-11-14-8-13-9-17(23-2)18(24-3)10-16(13)21-19(14)22/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBLUPKQWJPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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